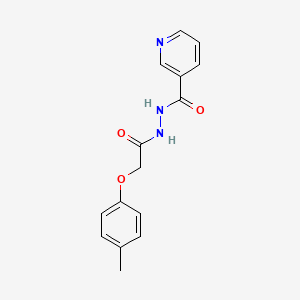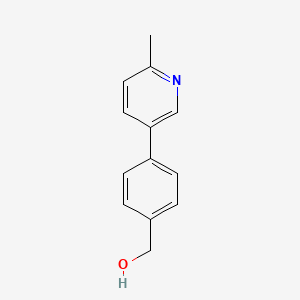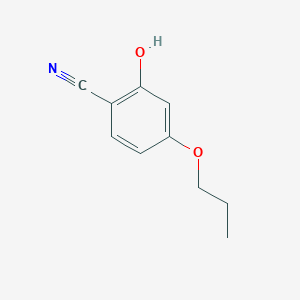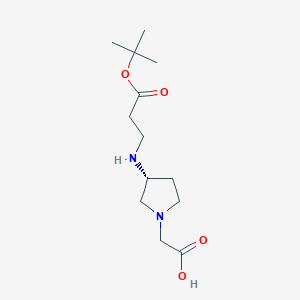![molecular formula C9H15N3 B12996622 3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12996622.png)
3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese dioxide (MnO2) in toluene.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4).
Substitution: Reacting with halogenating agents to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: MnO2 in toluene at reflux temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antitumor, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can lead to the suppression of inflammatory responses and cell death pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
- Pyrazolo[3,4-d]pyrimidine
Uniqueness
3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine group. This structural feature allows it to interact with different molecular targets and exhibit distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3/c10-5-1-3-8-7-9-4-2-6-12(9)11-8/h7H,1-6,10H2 |
InChI Key |
HIKHWZWDMCJCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-((3-(1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole hydrochloride](/img/structure/B12996541.png)



![tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12996560.png)



![5-chloro-3-(3-fluorophenyl)-2-[(2S,4S)-4-fluoropyrrolidin-2-yl]pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12996578.png)

![Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12996616.png)


![2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12996642.png)
